(3-Methoxy-5-propoxyphenyl)boronic acid
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Overview
Description
(3-Methoxy-5-propoxyphenyl)boronic acid is an organic compound with the molecular formula C10H15BO4. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with methoxy and propoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Methoxy-5-propoxyphenyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 3-methoxy-5-propoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . Another method includes the direct borylation of 3-methoxy-5-propoxyphenyl halides using a palladium catalyst in the presence of a boron reagent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale borylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-5-propoxyphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Substitution Reagents: Including halides and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), phenols (from oxidation), and various substituted phenyl derivatives (from substitution reactions) .
Scientific Research Applications
(3-Methoxy-5-propoxyphenyl)boronic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Material Science: Utilized in the development of advanced materials, such as polymers and sensors.
Catalysis: Employed as a ligand or catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (3-Methoxy-5-propoxyphenyl)boronic acid in chemical reactions involves the formation of boron-oxygen or boron-carbon bonds. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The methoxy and propoxy groups can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the methoxy and propoxy substituents, making it less sterically hindered and more reactive in certain reactions.
(3-Methoxyphenyl)boronic Acid: Similar structure but lacks the propoxy group, affecting its solubility and reactivity.
(3-Propoxyphenyl)boronic Acid: Lacks the methoxy group, influencing its electronic properties and reactivity.
Uniqueness
(3-Methoxy-5-propoxyphenyl)boronic acid is unique due to the presence of both methoxy and propoxy groups, which can modulate its reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
(3-methoxy-5-propoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-3-4-15-10-6-8(11(12)13)5-9(7-10)14-2/h5-7,12-13H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJXKRYTZHDYKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OCCC)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681721 |
Source
|
Record name | (3-Methoxy-5-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-14-2 |
Source
|
Record name | (3-Methoxy-5-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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